7-Deacetyl-7-O-hemisuccinyl-Forskolin
Overview
Description
7-Deacetyl-7-O-hemisuccinyl-Forskolin is a derivative of forskolin, a labdane diterpene produced by the Indian Coleus plant (Coleus forskohlii). This compound is known for its ability to activate adenylate cyclase, an enzyme involved in the regulation of various cellular processes. The molecular formula of this compound is C24H36O9, and it has a molecular weight of 468.54 g/mol .
Mechanism of Action
Target of Action
The primary target of 7-Deacetyl-7-O-hemisuccinyl-Forskolin is adenylate cyclase . Adenylate cyclase is an enzyme involved in regulating various cellular functions through the production of cyclic AMP (cAMP), a second messenger molecule.
Mode of Action
This compound interacts with its target, adenylate cyclase, by activating it . This activation leads to an increase in the production of cAMP, which in turn triggers various downstream cellular responses.
Biochemical Pathways
The activation of adenylate cyclase and the subsequent increase in cAMP levels affect multiple biochemical pathways. One of the key pathways influenced is the cAMP-dependent protein kinase pathway . This pathway plays a crucial role in cellular signaling and regulation of metabolic processes.
Pharmacokinetics
Its solubility in chloroform and methanol suggests that it may have good bioavailability.
Result of Action
The activation of adenylate cyclase by this compound leads to increased cAMP levels, which can have various molecular and cellular effects. For instance, it has been found to inhibit E-selectin gene transcription through the cAMP-dependent protein kinase pathway .
Biochemical Analysis
Biochemical Properties
7-Deacetyl-7-O-hemisuccinyl-Forskolin interacts with various enzymes and proteins in biochemical reactions . It can be coupled to aminoethyl-agarose via its N-hydroxysuccinimide ester . The immobilized derivative can be used to purify adenylate cyclase .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It was found to inhibit E-selectin gene transcription through a cAMP-dependent protein kinase pathway .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action involves the inhibition of E-selectin gene transcription through a cAMP-dependent protein kinase pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Deacetyl-7-O-hemisuccinyl-Forskolin typically involves the modification of forskolin. The process includes the removal of the acetyl group at the 7th position and the addition of a hemisuccinyl group. This can be achieved through a series of chemical reactions, including esterification and hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced chemical reactors and purification techniques to ensure high yield and purity. The compound is often produced in solid form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
7-Deacetyl-7-O-hemisuccinyl-Forskolin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The hemisuccinyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various forskolin derivatives with modified functional groups. These derivatives can have different biological activities and applications .
Scientific Research Applications
7-Deacetyl-7-O-hemisuccinyl-Forskolin has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving signal transduction pathways and enzyme activation.
Medicine: Investigated for its potential therapeutic effects, including vasodilation and cardiostimulation.
Industry: Utilized in the production of affinity supports and probes for biochemical research .
Comparison with Similar Compounds
Similar Compounds
Forskolin: The parent compound, known for its potent adenylate cyclase activation.
7-Deacetylforskolin: A derivative lacking the acetyl group at the 7th position.
Forskolin Hemisuccinate: Another derivative with a hemisuccinyl group at a different position
Uniqueness
7-Deacetyl-7-O-hemisuccinyl-Forskolin is unique due to its specific structural modifications, which enhance its solubility and stability. These properties make it particularly useful for biochemical applications, such as the preparation of affinity supports and probes .
Properties
IUPAC Name |
4-[(3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl)oxy]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O9/c1-7-21(4)12-14(26)24(31)22(5)13(25)10-11-20(2,3)18(22)17(30)19(23(24,6)33-21)32-16(29)9-8-15(27)28/h7,13,17-19,25,30-31H,1,8-12H2,2-6H3,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXOOYZVVOXRCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)CCC(=O)O)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399463 | |
Record name | 4-[(3-Ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-naphtho[2,1-b]pyran-5-yl)oxy]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83797-56-2 | |
Record name | 4-[(3-Ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-naphtho[2,1-b]pyran-5-yl)oxy]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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